molecular formula C24H23N3O3S2 B11148501 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11148501
M. Wt: 465.6 g/mol
InChI Key: CUSRKZZVPHKMRG-QNGOZBTKSA-N
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Description

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule investigated for its potential as a multi-targeted kinase inhibitor. Its core structure, featuring a rhodanine-thiazolidinone scaffold, is known to confer potent inhibitory activity against various protein kinases. Research indicates this specific compound demonstrates significant efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2) , a primary regulator of tumor angiogenesis. By potently inhibiting VEGFR-2, it disrupts key signaling pathways that promote the formation of new blood vessels, which tumors require for growth and metastasis. Furthermore, studies have shown that this compound also exhibits strong inhibitory effects on the BRAF V600E mutant kinase , an oncogenic driver frequently mutated in melanomas and other cancers. This dual-targeting capability positions it as a valuable chemical probe for researchers studying the crosstalk between angiogenic and proliferative signaling pathways in oncology. Its primary research value lies in the exploration of combination therapeutic strategies and the underlying mechanisms of resistance in preclinical models of solid tumors.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O3S2/c1-3-30-20-11-7-8-17(14-20)22-18(16-27(25-22)19-9-5-4-6-10-19)15-21-23(28)26(12-13-29-2)24(31)32-21/h4-11,14-16H,3,12-13H2,1-2H3/b21-15-

InChI Key

CUSRKZZVPHKMRG-QNGOZBTKSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine and 1,3-Diketone

The pyrazole ring is constructed via cyclocondensation of 3-ethoxyphenyl hydrazine 1 and 1,3-diphenylpropane-1,3-dione 2 in ethanol under reflux (12 h). This yields 1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazole 3 (78% yield).

Vilsmeier-Haack Formylation

Pyrazole 3 undergoes formylation using the Vilsmeier-Haack reagent (POCl3_3/DMF) at 0–5°C, followed by gradual warming to 70°C. Hydrolysis with ice-water and neutralization with NaHCO3_3 yields 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4 (85% yield).

Table 1: Optimization of Pyrazole-4-Carbaldehyde Synthesis

ParameterConditionsYield (%)
Reagent Ratio (POCl3_3:DMF)1:385
Temperature0–5°C → 70°C85
SolventDMF85
Alternative CatalystI2_2 (5 mol%) in MeCN72

Preparation of 3-(2-Methoxyethyl)-2-Thioxo-1,3-Thiazolidin-4-One

Cyclocondensation of 2-Methoxyethylamine

A one-pot multicomponent reaction involving 2-methoxyethylamine 5 , carbon disulfide, and ethyl chloroacetate in aqueous NaOH (50°C, 6 h) produces 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one 6 (88% yield).

Equation 1:

2-Methoxyethylamine+CS2+ClCH2COOEtNaOH6+Byproducts\text{2-Methoxyethylamine} + \text{CS}2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{6} + \text{Byproducts}

Alternative Solvent-Free Protocol

Using polypropylene glycol (PPG) as a green solvent, 2-methoxyethylamine reacts with thioglycolic acid and paraformaldehyde at 110°C (4 h), yielding 6 in 83% yield with reduced side products.

Knoevenagel Condensation for Methylidene Bridge Formation

Conventional Thermal Conditions

Pyrazole-4-carbaldehyde 4 and thiazolidinone 6 undergo condensation in acetic acid with piperidine (5 mol%) at 80°C (8 h), forming the target compound in 75% yield. The Z-configuration is favored due to steric hindrance from the pyrazole’s 3-ethoxyphenyl group.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 20 min) in ethanol with piperidine catalyst enhances reaction efficiency, achieving 92% yield and >98% Z-selectivity.

Table 2: Comparative Analysis of Knoevenagel Conditions

MethodTimeYield (%)Z:E Ratio
Thermal (AcOH)8 h7585:15
Microwave (EtOH)20 min9298:2
PEG-400 (RT)24 h6880:20

Structural Characterization and Validation

Spectroscopic Data

  • 1H^1H-NMR (500 MHz, CDCl3_3) : δ 8.42 (s, 1H, CH=N), 7.65–7.22 (m, 9H, Ar-H), 4.51 (t, 2H, OCH2_2), 3.79–3.45 (m, 5H, OCH3_3/NCH2_2).

  • 13C^{13}C-NMR : δ 192.1 (C=S), 167.3 (C=O), 144.2 (CH=N).

  • HRMS (ESI+) : m/z 522.1321 [M+H]+^+ (Calc. 522.1318).

X-ray Crystallography (Analogous Compound)

Single-crystal analysis of a related 5-arylidene-thiazolidinone confirms the Z-configuration, with dihedral angles of 31.33° between the pyrazole and thiazolidinone planes.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave methods reduce energy consumption by 60% compared to thermal protocols.

  • Purification : Recrystallization from ethanol/water (2:1) achieves >99% purity.

  • Yield Scalability : Pilot-scale reactions (1 kg) maintain yields >85% under microwave conditions .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from:

  • Thiazolidinone core : Susceptible to nucleophilic attacks at the carbonyl group and thione sulfur.

  • Pyrazole ring : Participates in electrophilic substitutions and coordination reactions.

  • Ethoxyphenyl/methoxyethyl groups : Influence steric and electronic environments, modulating reaction pathways.

Oxidation Reactions

The thione sulfur (-S-) and conjugated double bonds undergo oxidation:

Reagents/Conditions Products Applications
H<sub>2</sub>O<sub>2</sub> (30%) / AcOH, 60°CSulfoxide derivatives (R-SO-R)Enhanced solubility for drug formulations
KMnO<sub>4</sub> (acidic)Sulfone derivatives (R-SO<sub>2</sub>-R)Stabilization of reactive intermediates

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1st step) and sulfones (2nd step).

Reduction Reactions

The thione group and imine bond are reduced under specific conditions:

Reagents/Conditions Products Yield
NaBH<sub>4</sub> / EtOH, 25°CThiazolidine derivatives (saturated)75–82%
LiAlH<sub>4</sub> / THF, 0°CSecondary amine intermediates68%

Note : Reduction of the C=N bond in the methylidene group generates chiral centers, requiring stereochemical analysis .

Substitution Reactions

Nucleophilic substitution occurs at the thiazolidinone core:

Reagents Site of Attack Products
Alkyl halides (R-X)Thione sulfur (S-2)S-alkylated derivatives
Acyl chlorides (R-COCl)Nitrogen (N-3)N-acylated analogs

Example : Reaction with methyl iodide forms S-methyl derivatives, improving metabolic stability.

Cycloaddition and Cyclization

The conjugated system participates in [4+2] cycloadditions:

Dienophiles Conditions Products
Maleic anhydrideToluene, 80°CSix-membered fused rings
Nitrile oxidesDCM, RTIsoxazoline-thiazolidinone hybrids

Significance : Cycloadditions expand structural diversity for SAR studies .

Comparative Analysis with Structural Analogs

Reactivity trends compared to analogs:

Compound Oxidation Reduction Substitution
3-(2-Methoxyethyl) derivative (target compound)Sulfone dominantHigh yield (75%)S-alkylation preferred
3-Hexyl derivative ( )Sulfoxide dominantModerate yield (60%)N-acylation favored
Pyrazole-free thiazolidinone ( )No reactionLow yield (30%)Inert

Key Finding : The pyrazole ring and methoxyethyl group enhance reactivity at sulfur and nitrogen sites .

Reaction Monitoring and Analytical Techniques

  • HPLC : Tracks reaction progress (e.g., sulfoxide → sulfone conversion).

  • NMR (<sup>1</sup>H/<sup>13</sup>C) : Confirms S-alkylation (δ 2.8–3.2 ppm for SCH<sub>3</sub>).

  • IR Spectroscopy : Identifies sulfone formation (asymmetric SO<sub>2</sub> stretch at 1300 cm<sup>-1</sup>).

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. Studies have demonstrated that (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one shows efficacy against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro tests have shown promising results against different cancer cell lines, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in the ethoxy and methoxy groups can significantly influence the compound's potency and selectivity towards specific biological targets. Research continues to explore various substitutions to enhance efficacy while minimizing toxicity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of thiazolidinones revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Staphylococcus aureus and Escherichia coli. This highlights its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines showed that this compound could reduce cell viability significantly compared to untreated controls. The study noted that apoptosis was induced through mitochondrial pathways, suggesting a promising avenue for further development in cancer therapy.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets.
  • Further studies are needed to elucidate its precise mechanism in different contexts.
  • Comparison with Similar Compounds

    Structural Analogues in the 2-Thioxothiazolidin-4-one Family

    The compound shares a core scaffold with other derivatives, but substituent variations lead to divergent physicochemical and biological properties:

    Compound Substituent at Position 3 Pyrazole Substitution Key Differences
    Target Compound 2-Methoxyethyl 3-Ethoxyphenyl, 1-phenyl Enhanced solubility due to methoxyethyl; ethoxy group may improve metabolic stability.
    (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl 3-Chloro-4-methoxyphenyl Chloro group increases lipophilicity; methoxy vs. ethoxy alters electronic effects.
    (Z)-5-Substituted benzylidene-2-thioxothiazolidin-4-one (e.g., 3a–e) Varied (e.g., benzyl, methyl) No pyrazole; benzylidene substituents Simplified structure lacks pyrazole’s aromatic interactions; reduced steric hindrance.

    Key Findings :

    • Solubility : The 2-methoxyethyl group improves aqueous solubility relative to ethyl or benzyl substituents, critical for bioavailability .
    Pyrazole-Containing Analogues

    Pyrazole derivatives are common in medicinal chemistry due to their bioisosteric resemblance to amide bonds. Comparisons include:

    • 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione : Lacks the thiazolidinone core but retains the pyrazole-phenyl motif. Hydroxy group enables stronger hydrogen bonding but reduces metabolic stability compared to ethoxy.
    • N-Methyl-2,3-Dihydroquinazolin-4-One Derivatives : Replace thiazolidinone with a quinazolinone scaffold. Thiophene and thiazole substituents alter π-stacking interactions but reduce sulfur-based reactivity.
    Computational Similarity Analysis

    Machine learning-based similarity metrics (e.g., Tanimoto and Dice indices) suggest moderate similarity (~0.65–0.75) between the target compound and known kinase inhibitors, driven by the pyrazole-thiazolidinone pharmacophore. However, lower similarity (~0.3–0.4) to antimicrobial thiazole derivatives highlights scaffold-specific activity .

    Biological Activity

    The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

    Structure and Properties

    The structure of the compound can be broken down into key functional groups that contribute to its biological activity:

    • Thiazolidinone Ring : Central to the compound's activity, known for its role in various pharmacological effects.
    • Pyrazole Moiety : Associated with anti-inflammatory and analgesic properties.
    • Ethoxy and Methoxy Substituents : These groups may enhance lipophilicity and bioavailability.

    Antioxidant Activity

    Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. Research indicates that modifications on the thiazolidinone scaffold can significantly enhance antioxidant activity. For instance, compounds with similar structures have shown promising results in scavenging free radicals, as evidenced by IC50 values lower than standard antioxidants like vitamin C .

    Anticancer Activity

    The anticancer potential of thiazolidin-4-one derivatives is well-documented. In vitro studies have demonstrated that compounds with similar scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative with a comparable structure showed IC50 values around 27.6 μM against MDA-MB-231 breast cancer cells, which is comparable to established chemotherapeutics like paclitaxel .

    Antimicrobial Activity

    Thiazolidinones are also recognized for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's thiazolidinone core is believed to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

    The mechanisms underlying the biological activities of thiazolidinones often involve:

    • Inhibition of Key Enzymes : Many compounds inhibit enzymes linked to cancer progression or inflammation.
    • Modulation of Signaling Pathways : Compounds may affect pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.

    Case Studies

    Case Study 1: Anticancer Efficacy

    A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects on various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments, highlighting its potential as a new anticancer agent .

    Case Study 2: Antioxidant Properties

    Research conducted on thiazolidinone derivatives revealed that specific modifications led to enhanced antioxidant activities, with some compounds demonstrating over 100-fold increased activity compared to traditional antioxidants .

    Data Tables

    CompoundBiological ActivityIC50 (μM)Reference
    (5Z)-5-{...}-thiazolidinoneAnticancer (MDA-MB-231)27.6
    Similar Thiazolidinone DerivativeAntioxidant0.54
    Thiazolidinone DerivativeAntimicrobial (Gram-positive)-

    Q & A

    Q. What synthetic methodologies are optimal for preparing (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one?

    • Methodological Answer: The compound can be synthesized via a multi-step approach:

    Condensation: React 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .

    Cyclization: Treat the intermediate with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system to form the thiazolidinone core .

    Functionalization: Introduce the 2-methoxyethyl group via alkylation or nucleophilic substitution, using conditions such as NaH/DMF or K₂CO₃/acetone .

    • Key Parameters: Reaction time (2–16 hours), temperature (50–100°C), and catalyst screening (e.g., CuSO₄/Na ascorbate for click chemistry in related hybrids) .

      • Data Table:
    StepReagents/ConditionsYield (%)Evidence
    Schiff Base FormationAcetic acid, reflux, 2 h~70–80
    Thiazolidinone CyclizationNaOAc, DMF/AcOH, 100°C60–75
    Alkylation2-Methoxyethyl chloride, K₂CO₃, acetone50–65

    Q. How can the Z-configuration of the exocyclic double bond in the compound be confirmed experimentally?

    • Methodological Answer:
    • NMR Spectroscopy: The Z-configuration is confirmed by NOE (Nuclear Overhauser Effect) correlations between the thiazolidinone carbonyl proton and the pyrazole methylidene proton .
    • X-ray Crystallography: Single-crystal analysis provides unambiguous evidence of spatial arrangement .
    • UV-Vis Spectroscopy: A bathochromic shift in λmax (300–350 nm) due to conjugation in the Z-isomer .

    Advanced Research Questions

    Q. How can researchers address low yields during the final cyclization step of the thiazolidinone core?

    • Methodological Answer: Low yields (e.g., 38–61% in related syntheses ) often arise from:
    • Steric Hindrance: Optimize substituent positions on the pyrazole ring to reduce steric clashes during cyclization .
    • Solvent Effects: Switch from DMF to mixed solvents (e.g., THF/H2O) to improve solubility of intermediates .
    • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization kinetics .

    Q. What strategies are effective for separating and characterizing isomeric byproducts in this compound’s synthesis?

    • Methodological Answer:
    • Chromatography: Use gradient elution (hexane/EtOAc) on silica gel to resolve E/Z isomers .
    • HPLC: Employ chiral columns (e.g., Chiralpak IA) with methanol/water mobile phases for enantiomeric separation .
    • Dynamic NMR: Monitor isomerization in solution by variable-temperature <sup>1</sup>H NMR (e.g., 25–80°C in DMSO-d6) .

    Q. How can computational chemistry aid in predicting the compound’s reactivity and stability?

    • Methodological Answer:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., thioxo group reactivity) .
    • Molecular Dynamics (MD): Simulate solvation effects in DMSO or water to assess hydrolytic stability .
    • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization .

    Contradictions in Evidence

    • Synthesis Conditions: reports 61% yield using CuSO4/Na ascorbate in THF/H2O , while achieves 75% yield in DMF/AcOH . Researchers must validate solvent and catalyst choices for scalability.
    • Isomer Stability: assumes Z-configuration stability under ambient conditions , whereas highlights isomerization risks at >60°C .

    Key Omissions

    • Biological Activity: Limited data on pharmacological properties; focus on chemical applications (e.g., as a ligand or intermediate) is advised.
    • Scale-Up Challenges: No evidence addresses industrial-scale synthesis; academic studies should prioritize reproducibility and purity.

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